Comprehensive LRRK2 Mutant Isoform Coverage: HG-10-102-01 Inhibits Four Pathophysiologically Relevant Variants in Contrast to Comparators That Lack A2016T Data
HG-10-102-01 is one of the few LRRK2 inhibitors with published IC₅₀ values for all four clinically relevant GST-LRRK2 constructs: wild-type (20.3 nM), G2019S (3.2 nM), A2016T (153.7 nM), and the G2019S/A2016T double mutant (95.9 nM), all determined under identical assay conditions (100 μM ATP, Nictide substrate) [1]. In contrast, the higher-potency inhibitor GNE-7915 (WT IC₅₀ = 1 nM) lacks reported potency data for the A2016T and G2019S/A2016T mutants in the same standardized comparison table, while MLi-2 reports only a G2019S IC₅₀ (0.76 nM) without WT or A2016T data [2][3]. This means HG-10-102-01 provides a fully characterized inhibitory fingerprint across the mutation spectrum relevant to both familial and sporadic Parkinson's disease models, whereas users of GNE-7915 or MLi-2 must assume unverified activity against the A2016T background [3].
| Evidence Dimension | LRRK2 mutant isoform IC₅₀ coverage (GST-LRRK2, 100 μM ATP, Nictide substrate) |
|---|---|
| Target Compound Data | WT: 20.3 nM; G2019S: 3.2 nM; A2016T: 153.7 nM; G2019S/A2016T: 95.9 nM |
| Comparator Or Baseline | GNE-7915: WT IC₅₀ = 1 nM, G2019S = 0.3 nM, A2016T and G2019S/A2016T = not reported [2]; MLi-2: G2019S IC₅₀ = 0.76 nM, WT and A2016T = not reported [3] |
| Quantified Difference | HG-10-102-01 provides 4 of 4 mutant IC₅₀ values benchmarked in the same assay; GNE-7915 provides 2 of 4; MLi-2 provides 1 of 4 (G2019S only). For the G2019S/A2016T double mutant, only HG-10-102-01 and PF-06447475 have reported data in this comparison [2]. |
| Conditions | Biochemical kinase assay; recombinant GST-LRRK2(1326–2517) constructs; 20 μM Nictide substrate; 100 μM ATP; triplicate experiments [1][2] |
Why This Matters
Researchers studying LRRK2 A2016T or the G2019S/A2016T double mutant cannot rely on GNE-7915 or MLi-2 as validated tool compounds because their potency against these variants is unpublished; HG-10-102-01 is the only inhibitor in this comparison with fully disclosed mutant profiling data, reducing experimental risk.
- [1] Choi HG, Zhang J, Deng X, et al. Brain Penetrant LRRK2 Inhibitor. ACS Med Chem Lett. 2012;3(8):658-662. doi:10.1021/ml300123a View Source
- [2] Table 1. Comparison of Known LRRK2 Inhibitors with JH-II-127. ACS Med Chem Lett. 2015;6(7):799-803. doi:10.1021/acsmedchemlett.5b00101. PMC4434483. View Source
- [3] Table 2. Compound Name, Chemical Structure, LRRK2 IC50, Brain Permeability. Biomolecules. 2021;11(8):1101. PMC8392603. View Source
